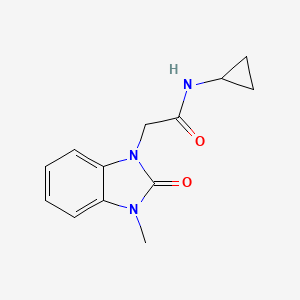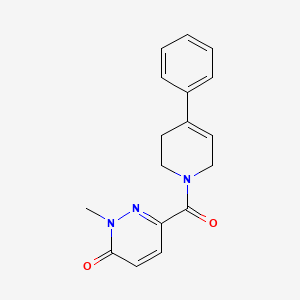
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, also known as MPDP, is a pyridazinone derivative that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth or by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate the activity of neurotransmitters in the brain. Additionally, 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one in lab experiments is its potential for use as a treatment for cancer and neurodegenerative disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
未来方向
There are several potential future directions for research on 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one. One area of interest is its potential as a cancer treatment, and further studies could investigate its efficacy in vivo. Another potential direction is its use as a treatment for neurodegenerative disorders, and further studies could investigate its effects in animal models. Additionally, further research could be done to elucidate the exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, which could aid in the development of more targeted treatments.
合成方法
The synthesis of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-methyl-6-nitro-3-pyridinylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a base to yield 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one.
科学研究应用
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in medical research. One study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one exhibited antitumor activity in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one had neuroprotective effects in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
属性
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHQYVZBEJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

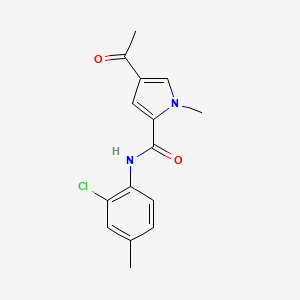

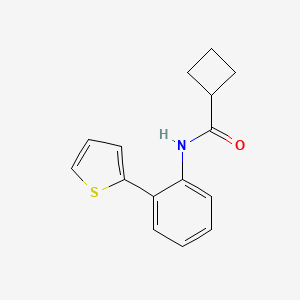
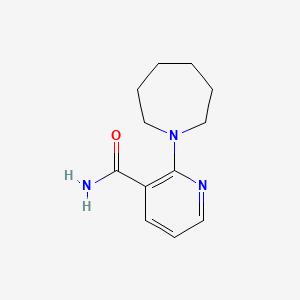
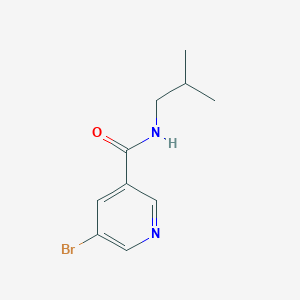

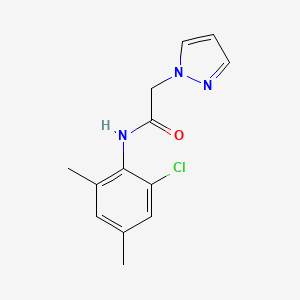
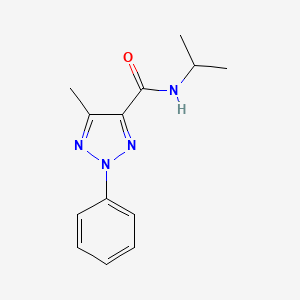
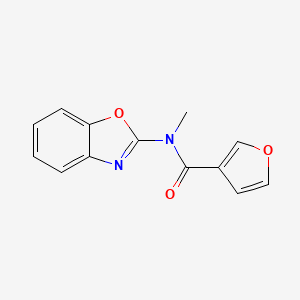
![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
